molecular formula C9H9O2- B1240308 3,5-Dimethylbenzoate

3,5-Dimethylbenzoate

Cat. No.: B1240308
M. Wt: 149.17 g/mol
InChI Key: UMVOQQDNEYOJOK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dimethylbenzoate is a dimethylbenzoate in which the two methyl groups are located at positions 3 and 5. It derives from a benzoate. It is a conjugate base of a 3,5-dimethylbenzoic acid.

Scientific Research Applications

Crystallography and Molecular Structure

  • 3,5-Dimethylbenzoate has been studied for its crystal structures, where it forms strands of bonded molecules arranged in layers. This provides insights into molecular associations and bonding types in crystallography (Ebersbach et al., 2022).

Synthesis Processes

  • The compound has been utilized in the synthesis of various chemicals, such as 3,5-Dimethylbenzamide, showcasing its role in chemical synthesis and the potential for deriving new compounds (Zheng Su, 2003).

Material Science

  • In material science, this compound has been used to understand the molecular structure of related compounds through X-ray crystallography. This helps in exploring the properties of materials at a molecular level (Colapietro et al., 1984).

Pharmaceutical Research

  • In the pharmaceutical field, this compound has been used in the synthesis of organotin(IV) carboxylates, which show potential as anti-HCV drugs. This highlights its role in drug development and medicinal chemistry (Shah et al., 2015).

Spectroscopy and Magnetism

  • This compound has also been explored for its spectroscopic and magnetic properties, especially in its interactions with metal ions, contributing to our understanding of chemical bonding and electronic structures (Odunola, 1993).

Environmental and Industrial Applications

  • This compound is involved in the metabolism by certain bacteria, indicating its role in biodegradation processes and potential environmental applications (Schmidt et al., 1994).
  • It also shows efficacy in inhibiting corrosion of metals, which is significant in industrial applications for material protection (Tao et al., 2013).

Properties

Molecular Formula

C9H9O2-

Molecular Weight

149.17 g/mol

IUPAC Name

3,5-dimethylbenzoate

InChI

InChI=1S/C9H10O2/c1-6-3-7(2)5-8(4-6)9(10)11/h3-5H,1-2H3,(H,10,11)/p-1

InChI Key

UMVOQQDNEYOJOK-UHFFFAOYSA-M

SMILES

CC1=CC(=CC(=C1)C(=O)[O-])C

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)[O-])C

synonyms

3,5-dimethylbenzoate
3,5-dimethylbenzoic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dimethylbenzoate
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3,5-Dimethylbenzoate
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3,5-Dimethylbenzoate
Reactant of Route 4
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Reactant of Route 5
3,5-Dimethylbenzoate
Reactant of Route 6
3,5-Dimethylbenzoate

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